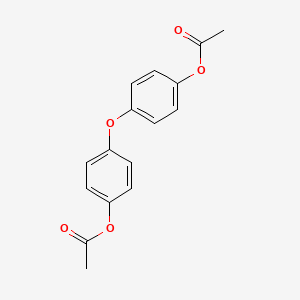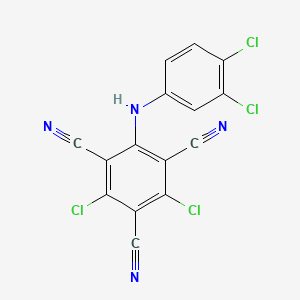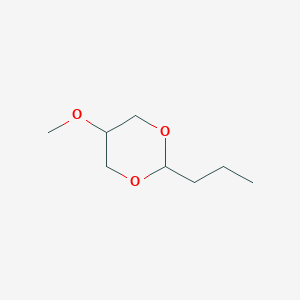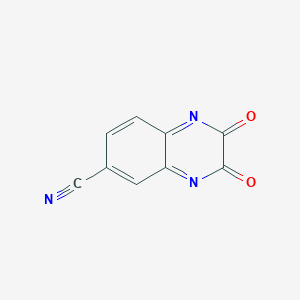
2-Amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-chlorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to yield the desired (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino or hydroxyl groups.
Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-2-phenylethanol: Lacks the bromine and chlorine substituents.
2-Amino-2-(4-chlorophenyl)ethanol: Contains only the chlorine substituent.
2-Amino-2-(3-bromophenyl)ethanol: Contains only the bromine substituent.
Uniqueness
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H10BrCl2NO |
|---|---|
分子量 |
286.98 g/mol |
IUPAC名 |
2-amino-2-(3-bromo-4-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H |
InChIキー |
KWCPYYHLSAARLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Br)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


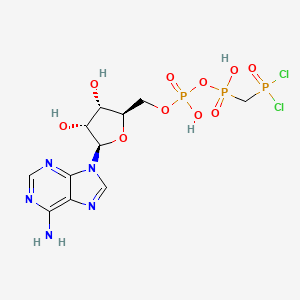
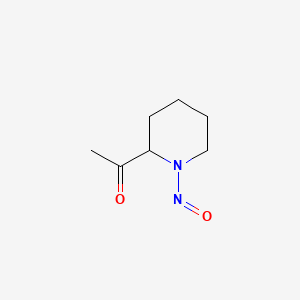
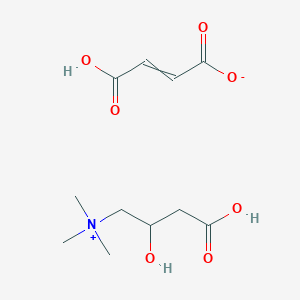

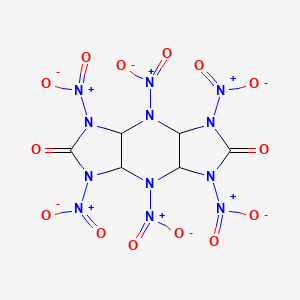
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
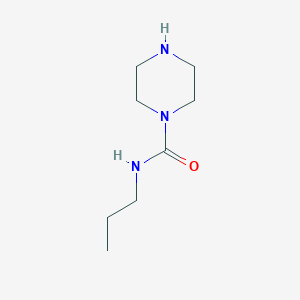
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
